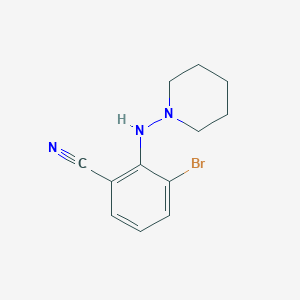

3-Bromo-2-(piperidin-1-ylamino)benzonitrile

Description

Properties

IUPAC Name |

3-bromo-2-(piperidin-1-ylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3/c13-11-6-4-5-10(9-14)12(11)15-16-7-2-1-3-8-16/h4-6,15H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYKYCLXNDIQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(C=CC=C2Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(piperidin-1-ylamino)benzonitrile typically involves the reaction of 3-bromo-2-nitrobenzonitrile with piperidine under specific conditions. The nitro group is reduced to an amine, which then reacts with piperidine to form the desired product. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(piperidin-1-ylamino)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The piperidine ring can undergo oxidation to form corresponding N-oxides.

Common Reagents and Conditions

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

Major Products

Substitution: Various substituted benzonitriles.

Reduction: 3-Bromo-2-(piperidin-1-ylamino)benzylamine.

Oxidation: This compound N-oxide.

Scientific Research Applications

3-Bromo-2-(piperidin-1-ylamino)benzonitrile is widely used in scientific research, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As an intermediate in the development of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(piperidin-1-ylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The bromine atom and piperidine ring play crucial roles in binding to the active sites of the targets, thereby exerting its effects .

Comparison with Similar Compounds

3-Bromo-2-(methylamino)benzonitrile (CAS 92236-75-4)

- Substituents: Methylamino group at position 2, bromine at position 3.

- Key Differences: Replacing the piperidin-1-ylamino group with methylamino reduces steric hindrance and basicity. The smaller methyl group may enhance solubility in polar solvents but limit interactions with hydrophobic targets.

Combi-Blocks Brominated Benzonitriles ()

Examples include:

- 2-Bromo-6-(dimethylamino)benzonitrile (CAS 1365271-61-9): Bromine at position 2, dimethylamino at position 6.

- 5-Bromo-2-(dimethylamino)benzonitrile (CAS 501086-59-5): Bromine at position 5, dimethylamino at position 2.

- Key Differences: Substituent Type: Dimethylamino (tertiary amine) vs. piperidin-1-ylamino (secondary amine). Tertiary amines lack hydrogen-bonding capability, which may reduce binding affinity in biological systems. Bromine Position: Alters electronic effects on the aromatic ring, directing subsequent reactions (e.g., electrophilic substitution) to specific sites .

Pyridine Derivatives ()

- 2-Bromo-3-methylpyridine (CAS 3430-17-9) : Bromine at position 2, methyl group at position 3 on a pyridine ring.

- Key Differences : The pyridine ring’s inherent basicity contrasts with the benzene ring’s electron-withdrawing nitrile group, affecting reactivity in cross-coupling reactions .

Data Table: Comparative Analysis of Brominated Benzonitrile Derivatives

Research Findings and Implications

Substituent Effects on Physicochemical Properties

- Piperidin-1-ylamino vs. Secondary amines (piperidinyl) can participate in hydrogen bonding, unlike tertiary amines (dimethylamino), influencing target engagement .

Bromine Positioning and Reactivity

- Bromine at position 3 (meta to nitrile) deactivates the ring, directing electrophiles to the para position. This contrasts with bromine at positions 2 or 5, which may favor ortho/para substitution patterns in further functionalization .

Discontinuation of Analogs

- The piperidinyl variant may address these issues through improved steric protection or metabolic stability.

Biological Activity

3-Bromo-2-(piperidin-1-ylamino)benzonitrile is a compound with significant potential in medicinal chemistry and biological research. Its molecular formula is C12H14BrN3, and it has garnered attention for its role as an enzyme inhibitor and receptor ligand.

- Molecular Weight : 280.16 g/mol

- IUPAC Name : this compound

- CAS Number : 1707373-98-5

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the piperidine ring enhances its binding affinity to active sites, allowing it to act as an inhibitor or modulator of various biological processes.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, making it a valuable candidate in drug development. For instance, studies have shown that halogenated derivatives, including those with bromine substitutions, often exhibit enhanced inhibitory activity against specific targets compared to their non-halogenated counterparts .

Receptor Modulation

This compound has been explored for its potential as a receptor ligand. Its structure allows for selective binding to receptors involved in pain modulation and other physiological processes, which could lead to therapeutic applications in managing conditions such as neuropathic pain .

Case Studies and Research Findings

Numerous studies have highlighted the compound's biological effects:

- Antinociceptive Activity : In animal models, this compound demonstrated significant antinociceptive effects, suggesting its potential use in pain management therapies .

- Structure-Activity Relationship (SAR) : SAR studies have revealed that modifications to the piperidine ring and the introduction of various substituents can significantly affect the compound's biological activity. For example, various brominated aniline derivatives were synthesized and evaluated for their inhibitory potency against target enzymes, with results indicating that specific substitutions enhance activity .

- Pharmacological Profiles : The compound has been tested for its effects on different cell lines, showing promising results in inhibiting cell proliferation in cancer models. The IC50 values indicate a potent effect against certain cancer types, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

What are the key synthetic challenges in optimizing the reaction pathway for 3-Bromo-2-(piperidin-1-ylamino)benzonitrile, and how can competing side reactions be mitigated?

Basic

The synthesis of this compound involves nucleophilic aromatic substitution (SNAr) at the brominated position, followed by piperidine coupling. Key challenges include:

- Regioselectivity : Competing reactions at the nitrile group or unintended positions on the benzene ring.

- Catalyst poisoning : Strong adsorption of intermediates (e.g., amines) on Pd-based catalysts, leading to reduced activity .

Methodological Solution : - Use pre-treatment strategies (e.g., HCOOH–NEt3) to passivate catalyst surfaces and minimize adsorption-driven deactivation .

- Optimize reaction conditions (temperature, solvent polarity) to favor SNAr over side reactions like oxidation or reduction.

How can advanced spectroscopic techniques resolve ambiguities in structural characterization of intermediates during the synthesis of this compound?

Basic

Structural confirmation of intermediates (e.g., nitroso or imine derivatives) requires multi-technique validation:

- IR Spectroscopy : Identify nitrile (C≡N stretch at ~2220 cm⁻¹) and amine (N–H stretches) groups .

- Mass Spectrometry : Use high-resolution MS to distinguish between bromine isotope patterns (m/z 79/81) and confirm molecular ion peaks .

- NMR : Leverage 2D NOESY or HSQC to resolve overlapping signals in aromatic regions, particularly for substituted benzonitrile derivatives .

What computational approaches are suitable for modeling the adsorption behavior of this compound on catalytic surfaces?

Advanced

The compound’s adsorption on metal catalysts (e.g., Pd, Pt) influences reaction efficiency. Methodological steps include:

- Density Functional Theory (DFT) : Calculate binding energies of the nitrile group and piperidine moiety on metal clusters .

- Molecular Dynamics (MD) : Simulate orientation dynamics at liquid-solid interfaces to predict adsorption configurations .

- Surface-Enhanced Raman Spectroscopy (SERS) : Validate computational predictions by correlating spectral shifts with adsorption-induced electronic changes .

How do electronic effects of substituents impact the reactivity of this compound in cross-coupling reactions?

Advanced

The bromine atom and electron-donating piperidine group create competing electronic effects:

- Bromine : Acts as a leaving group in SNAr but may sterically hinder coupling reactions (e.g., Suzuki-Miyaura).

- Piperidine : Electron-donating nature activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attacks.

Experimental Design : - Compare reaction rates with analogs (e.g., 2-Bromo-5-fluorobenzonitrile) to isolate electronic vs. steric effects .

- Use Hammett parameters (σ⁺) to quantify substituent effects on transition-state stabilization .

What strategies can address discrepancies in catalytic activity data between batch and continuous-flow systems for reactions involving this compound?

Advanced

Continuous-flow systems often show rapid catalyst deactivation compared to batch reactors. Contradictions may arise from:

- Mass Transfer Limitations : Reduced diffusion in packed-bed reactors vs. stirred tanks.

- Intermediate Accumulation : Strong adsorption of benzonitrile derivatives on catalyst surfaces .

Resolution Workflow : - Perform ICP-OES to monitor Pd leaching (e.g., 5.56 wt% Pd loss correlates with activity decline ).

- Introduce scavenger columns downstream to remove poisons (e.g., HCOOH–NEt3) and regenerate catalysts .

How can the biological activity of this compound be systematically explored while avoiding cytotoxicity artifacts?

Advanced

The compound’s piperidine and nitrile groups suggest potential bioactivity (e.g., kinase inhibition). Key considerations:

- In-Vitro Assays : Use cell-free systems (e.g., enzyme inhibition assays) to isolate direct effects from metabolic interference .

- Solubility Optimization : Employ co-solvents like benzonitrile (dipole moment: ~4 D) to enhance bioavailability without inducing cytotoxicity .

- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or modifying piperidine substituents) to identify critical pharmacophores .

What are the implications of benzonitrile’s liquid-phase stacking behavior for solvation effects in reactions involving this compound?

Advanced

Benzonitrile’s ring-stacking propensity (observed via viscosity fluctuations at ~313 K) affects reaction kinetics:

- Solvent Structure : Stacking reduces accessibility of the nitrile group, slowing nucleophilic attacks .

- Temperature Dependence : Design reactions at temperatures where stacking is minimized (e.g., >320 K) to enhance reagent diffusion .

Validation : Use MD simulations to correlate viscosity profiles with solvent-solute interaction energies .

How can fragmentation patterns from dissociative ionization studies inform the analytical detection of this compound?

Advanced

Electron impact ionization generates diagnostic fragments:

- Major Channels : Loss of HCN/HNC (appearance energy ~12.5 eV) or Br (m/z 79/81) .

- IR Fingerprints : Compare experimental IRPD spectra with DFT-calculated vibrational modes for fragment identification .

Application : Develop GC-MS protocols using retention indices and fragmentation libraries (e.g., NIST) for trace analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.